molecular formula C11H15NO3 B13998986 2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol CAS No. 37771-28-1

2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol

Cat. No.: B13998986
CAS No.: 37771-28-1
M. Wt: 209.24 g/mol
InChI Key: NEYPGYZKDSMBFQ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol is an organic compound with the molecular formula C11H15NO3. It is characterized by the presence of a dimethoxyphenyl group attached to a methylideneamino group, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and ethanolamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxyphenyl)methylamino]ethanol
  • 3,4-Dimethoxybenzaldehyde
  • 2-[(3,4-Dimethoxyphenyl)methylideneamino]acetic acid

Uniqueness

2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

37771-28-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylideneamino]ethanol

InChI

InChI=1S/C11H15NO3/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13/h3-4,7-8,13H,5-6H2,1-2H3

InChI Key

NEYPGYZKDSMBFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NCCO)OC

Origin of Product

United States

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